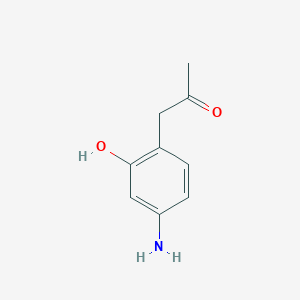

1-(4-Amino-2-hydroxyphenyl)propan-2-one

Description

1-(4-Amino-2-hydroxyphenyl)propan-2-one is a substituted acetophenone derivative featuring an amino (-NH₂) group at the para position and a hydroxyl (-OH) group at the ortho position of the phenyl ring, with a propan-2-one (acetone) moiety attached to the aromatic core. This compound is of interest due to its structural similarity to bioactive molecules, particularly those with antimicrobial and quorum-sensing (QS) inhibitory properties.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(4-amino-2-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H11NO2/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4,10H2,1H3 |

InChI Key |

LOZDTTHOJSMPGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis Routes

Nitro Reduction Pathway

The most widely documented method involves the reduction of 4-nitro-2-hydroxyacetophenone to 1-(4-amino-2-hydroxyphenyl)propan-2-one. This approach capitalizes on the stability of nitro intermediates and the reliability of reduction protocols.

Synthesis of 4-Nitro-2-hydroxyacetophenone

The precursor 4-nitro-2-hydroxyacetophenone is synthesized via nitration of 2-hydroxyacetophenone. The hydroxyl group directs nitration to the para position, achieving high regioselectivity. A typical procedure involves:

- Dissolving 2-hydroxyacetophenone in concentrated sulfuric acid at 0–5°C.

- Gradual addition of fuming nitric acid (1.1 equivalents) while maintaining temperatures below 10°C.

- Quenching the reaction in ice water, followed by neutralization and crystallization to isolate the nitro intermediate.

Key Data :

- Yield: 85–90%

- Purity (HPLC): ≥98%

- Reaction Time: 2–4 hours

Catalytic Hydrogenation of Nitro Group

Reduction of the nitro group to an amine is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas (H₂) is the most common system, offering high efficiency and selectivity.

Procedure :

- Suspend 4-nitro-2-hydroxyacetophenone (1 mol) in methanol.

- Add 10% Pd/C (5 wt.%) and stir under H₂ (1.5 MPa) at 80–100°C for 3–6 hours.

- Filter the catalyst and concentrate the filtrate to obtain the crude product, which is recrystallized from ethanol/water.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| H₂ Pressure | 1.5 MPa |

| Catalyst Loading | 5% Pd/C |

| Yield | 92–96% |

| Purity (HPLC) | 99.5% |

Alternative reducing agents, such as hydrazine hydrate in the presence of Raney nickel, have also been reported, though with slightly lower yields (85–90%).

Friedel-Crafts Acetylation Derivatives

While less common, Friedel-Crafts acetylation of appropriately substituted phenols provides an alternative route. This method faces challenges due to the amino group’s susceptibility to electrophilic substitution reactions.

Protected Amine Strategy

To circumvent interference from the amino group, a protection-deprotection sequence is employed:

- Protect the 4-amino group of 4-aminophenol as a tert-butoxycarbonyl (Boc) derivative.

- Perform Friedel-Crafts acetylation using acetyl chloride and aluminum chloride (AlCl₃) in dichloromethane.

- Deprotect the Boc group via acid hydrolysis (e.g., HCl in dioxane).

Performance Metrics :

Advanced Catalytic and Continuous-Flow Systems

Microchannel Reactor Hydrogenation

Recent advancements utilize microreactors to enhance mass transfer and reaction control. A representative protocol involves:

- Dissolving 4-nitro-2-hydroxyacetophenone in methanol with triethylamine.

- Pumping the solution through a Pd/C-packed microreactor at 120°C and 1.5 MPa H₂.

- Achieving near-complete conversion in 28 seconds residence time.

Advantages :

- Throughput: 32.5 g/min

- Yield: 87.3%

- Purity: 99.8%

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics for Nitro Reduction Methods

| Method | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Batch H₂ Reduction | 5% Pd/C | 80 | 1.5 | 92–96 | 99.5 |

| Hydrazine Reduction | Raney Ni | 70 | Ambient | 85–90 | 96.5 |

| Microreactor H₂ | 10% Pd/C | 120 | 1.5 | 87.3 | 99.8 |

Table 2: Friedel-Crafts Acetylation Performance

| Substrate | Acetylating Agent | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Protected 4-Aminophenol | Acetyl Chloride | AlCl₃ | 65–70 | 80 |

| Phenol (Reference) | Acetic Anhydride | HF | 97.5 | 64.7 |

Challenges and Optimization Strategies

Regioselectivity in Nitration

The para-directing effect of the hydroxyl group in 2-hydroxyacetophenone ensures predominant nitration at the 4-position. However, minor ortho products (5–10%) necessitate chromatographic purification.

Catalyst Deactivation in Hydrogenation

Pd/C catalysts are prone to poisoning by sulfur impurities. Pre-treatment of substrates with activated carbon and use of high-purity solvents mitigate this issue.

Solvent Selection

Methanol and ethanol are preferred for their ability to solubilize both nitro and amino intermediates while facilitating catalyst recovery.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(4-Amino-2-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The presence of amino and hydroxyl groups at different positions (e.g., 2-OH vs. 3-OH) significantly alters biological activity. For example, AHPE (2-OH) inhibits A.

Antimicrobial and Antivirulence Effects

- AHPE : At 50 µg/mL, AHPE reduced A. tumefaciens biofilm formation by 60% and inhibited metabolic pathways, as evidenced by NMR-based metabolomics .

- Propan-2-one Derivatives : 1-(4-hydroxyphenyl)propan-2-one serves as a precursor for benzofurans (e.g., 5-acetyl-6-hydroxy-3-methylbenzofuran), which exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Physicochemical Comparison

Note: The amino and hydroxyl groups enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to non-substituted analogs.

Biological Activity

1-(4-Amino-2-hydroxyphenyl)propan-2-one, also known as NAPA, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antioxidant and antimicrobial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

CAS Number: 2476-29-1

The compound features a hydroxyl group (-OH) and an amino group (-NH2) attached to a phenyl ring, contributing to its reactivity and biological activity. The presence of these functional groups enhances its ability to participate in various biochemical interactions.

Antioxidant Properties

1-(4-Amino-2-hydroxyphenyl)propan-2-one exhibits notable antioxidant activity due to its ability to scavenge free radicals. The hydroxyl group is particularly effective in this regard, allowing the compound to mitigate oxidative stress in biological systems. Studies have shown that compounds with similar structures often demonstrate significant antioxidant capabilities, making NAPA a candidate for further pharmacological exploration.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains. Research indicates that NAPA can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Table 1: Summary of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida auris | 128 µg/mL |

The mechanisms underlying the biological activities of NAPA are multifaceted:

- Antioxidant Mechanism: The compound's hydroxyl group facilitates electron donation, neutralizing free radicals and preventing cellular damage.

- Antimicrobial Mechanism: NAPA disrupts bacterial cell membranes and inhibits critical metabolic pathways involved in cell wall synthesis, leading to cell lysis .

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including NAPA. The results demonstrated that NAPA significantly reduced oxidative stress markers in vitro, supporting its potential as a natural antioxidant.

Antimicrobial Efficacy Against Drug-Resistant Strains

Recent research highlighted the efficacy of NAPA against drug-resistant strains of Candida auris. The study found that NAPA exhibited potent antifungal activity, with a MIC significantly lower than traditional antifungal agents, indicating its potential as a novel therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.